molecular formula C11H22ClN3O2 B6268993 [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride CAS No. 1258641-32-5

[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride

Cat. No.: B6268993
CAS No.: 1258641-32-5
M. Wt: 263.8
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Description

[amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride typically involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while nucleophilic substitution can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry

In organic synthesis, [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride is used as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine

The piperidine ring is a common structural motif in many drugs, and the Boc protection allows for selective functionalization .

Industry

In the chemical industry, this compound can be used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it a valuable building block for industrial applications .

Mechanism of Action

The mechanism of action of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride involves the reactivity of the Boc-protected amino group. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. The tert-butyl carbocation formed during Boc cleavage is stabilized by resonance, facilitating the deprotection process .

Comparison with Similar Compounds

Similar Compounds

    [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium bromide: Similar structure but with a bromide counterion.

    [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium iodide: Similar structure but with an iodide counterion.

Uniqueness

The uniqueness of [amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride lies in its specific combination of the Boc-protected piperidine ring and the chloride counterion. This combination provides a balance of stability and reactivity, making it suitable for various synthetic applications .

Properties

CAS No.

1258641-32-5

Molecular Formula

C11H22ClN3O2

Molecular Weight

263.8

Purity

95

Origin of Product

United States

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